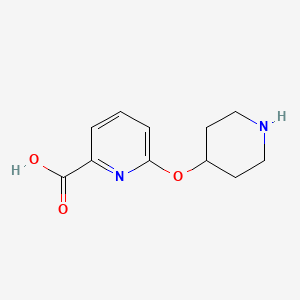

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-piperidin-4-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)16-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUYIYTTZBKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

[1]

Executive Summary

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a bifunctional heterocyclic building block utilized in the synthesis of advanced medicinal agents, particularly within the fields of kinase inhibition (e.g., JAK/SYK pathways) and phosphatase modulation (e.g., SHP2 inhibitors).[1] Its structure features a pyridine core substituted with a polar carboxylic acid "handle" at position 2 and a solubilizing piperidine ether moiety at position 6.

This scaffold is valued for its ability to improve the physicochemical profile of drug candidates—specifically aqueous solubility and metabolic stability—while providing orthogonal vectors for further chemical diversification. This guide details its molecular properties, validated synthetic protocols, and application logic in modern drug discovery.

Physicochemical Properties

The following data represents the core physicochemical parameters for the free acid form of the molecule.

| Property | Value | Notes |

| IUPAC Name | 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid | |

| Molecular Formula | C₁₁H₁₄N₂O₃ | |

| Molecular Weight | 222.24 g/mol | |

| Exact Mass | 222.1004 | |

| CAS Number | Not widely listed | Often handled as the N-Boc protected ester intermediate (e.g., CAS 1228665-98-0 for related analogs).[1] |

| Predicted pKa (Acid) | ~3.5 - 4.0 | Pyridine-2-carboxylic acid moiety |

| Predicted pKa (Base) | ~9.8 - 10.2 | Secondary amine of piperidine |

| Predicted LogP | -0.5 to 0.2 | Highly polar / Amphoteric |

| Solubility | High in aqueous buffers (pH dependent); Soluble in DMSO, MeOH.[1] | Zwitterionic character at neutral pH. |

Synthetic Methodology

Retrosynthetic Logic

The most robust route to 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid employs a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] Direct displacement on the free acid is possible but often low-yielding due to the formation of unreactive carboxylate salts.[1] Therefore, the preferred protocol utilizes an ester-protected pyridine electrophile and an N-Boc-protected piperidine nucleophile.[1]

Validated Protocol

Reagents:

-

Electrophile: Methyl 6-chloropyridine-2-carboxylate (CAS: 6636-55-1) or Methyl 6-fluoropyridine-2-carboxylate.[1]

-

Nucleophile: tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2).[1]

-

Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

-

Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Workflow:

-

Nucleophile Activation:

-

In a flame-dried flask under N₂, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 equiv) in anhydrous DMF.

-

Cool to 0°C and add NaH (1.2 equiv, 60% dispersion). Stir for 30 min to generate the alkoxide.

-

Note: If using Cs₂CO₃ (2.0 equiv), heating is typically required, and the base can be added directly with the electrophile.

-

-

SNAr Coupling:

-

Add Methyl 6-chloropyridine-2-carboxylate (1.0 equiv) to the reaction mixture.

-

Heat the mixture to 60–80°C for 4–12 hours. Monitor by LC-MS for the formation of the ether-linked intermediate (Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinate).[1]

-

Quench: Pour into ice water and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

-

Global Deprotection (Hydrolysis + Boc-Removal):

-

Dissolve the crude intermediate in a 1:1 mixture of THF/Water.

-

Add LiOH (3.0 equiv) and stir at RT to hydrolyze the methyl ester (approx. 2-4 hours).

-

Acidify carefully to pH ~4 to isolate the Boc-acid or proceed directly to Boc-removal.[1]

-

Boc-Removal: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

-

Isolation: Concentrate in vacuo. The product is typically isolated as the HCl or TFA salt. For the zwitterion, neutralize with ion-exchange resin (e.g., Dowex) or purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

-

Synthesis Pathway Diagram

Figure 1: Step-wise synthesis of the target molecule using protected building blocks to ensure regioselectivity and high yield.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed (data simulated based on structural moieties):

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Ring: Three distinct aromatic signals.

-

δ ~7.9 ppm (dd, 1H, H-4 position, triplet-like).

-

δ ~7.6 ppm (d, 1H, H-3 position, near acid).

-

δ ~7.0 ppm (d, 1H, H-5 position, near ether).

-

-

Ether Linkage:

-

δ ~5.2 ppm (m, 1H, CH-O, methine proton of piperidine).

-

-

Piperidine Ring:

-

δ ~3.0–3.3 ppm (m, 4H, CH₂-N).

-

δ ~1.7–2.1 ppm (m, 4H, CH₂-C).

-

-

-

MS (ESI+):

-

[M+H]⁺: Calculated 223.11; Observed 223.1.

-

Applications in Drug Discovery

This molecule serves as a critical "linker-scaffold" in Fragment-Based Drug Design (FBDD).[1]

Structural Logic

-

Solubility Vector: The piperidine ring disrupts planarity and introduces a basic center (pKa ~10), significantly enhancing aqueous solubility compared to bi-aryl ether analogs.

-

Binding Interactions:

-

The Carboxylic Acid can form salt bridges with active site residues (e.g., Arginine/Lysine) or chelate metals (e.g., Mg²⁺ in kinase pockets).

-

The Pyridine Nitrogen acts as a hydrogen bond acceptor.

-

The Ether Oxygen provides a flexible hinge, allowing the piperidine to adopt optimal conformations within a hydrophobic pocket.

-

Target Classes

-

SHP2 Phosphatase Inhibitors: Used to link the allosteric binding core to solvent-exposed solubilizing groups.[1]

-

P2X3 Receptor Antagonists: The pyridine-ether motif mimics the diaminopyrimidine core found in gefapixant-like compounds, offering an alternative chemotype.[1]

-

Kinase Inhibitors (JAK/SYK): The piperidine amine provides a handle for amide coupling to extend into the solvent front, modulating ADME properties.

Decision Tree for Usage

Figure 2: Decision matrix for utilizing the amine and acid functionalities during Lead Optimization.

References

-

Relay Therapeutics. (2019). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. Link

-

Portola Pharmaceuticals. (2009). Pyrrolopyrazine Derivatives for Use in the Treatment of Autoimmune and Inflammatory Diseases. US20090215750A1. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Picolinic Acid Derivatives. Retrieved from PubChem. Link

Physiochemical properties of piperidine-substituted picolinic acid derivatives

This guide details the physiochemical behavior of piperidine-substituted picolinic acid derivatives. It addresses the specific challenges of characterizing ampholytic, multiprotic small molecules that bridge the gap between aromatic chelators and aliphatic amines.

Technical Whitepaper | Version 2.1

Executive Summary

Piperidine-substituted picolinic acid derivatives represent a unique chemical space where the electron-deficient, metal-chelating pyridine core interacts with an electron-rich, conformationally flexible piperidine moiety. This combination creates a complex "chameleon" effect regarding ionization (

For drug development professionals, these molecules present a paradox: they are often highly soluble in water due to zwitterionic character but struggle with passive membrane permeability. This guide provides the framework to deconstruct these properties, offering protocols to accurately measure and predict their behavior in biological systems.

Structural Dynamics & Electronic Environment

To understand the properties, we must first define the electronic conflict within the scaffold.

-

The Picolinic Core (Pyridine-2-carboxylic acid): An electron-withdrawing aromatic system. The nitrogen is weakly basic (

), and the adjacent carboxyl group allows for bidentate metal chelation (N,O-donor set). -

The Piperidine Substituent: A secondary or tertiary aliphatic amine. It is a strong base (

) and a steric bulk provider.

The "Push-Pull" Effect

When a piperidine ring is directly coupled to the picolinic core (e.g., at the C4 or C5 position), it acts as a strong electron donor via resonance (if N-linked) or induction.

-

Impact: This electron density shift significantly raises the

of the pyridine nitrogen, often making the difference between a neutral and protonated heterocycle at physiological pH.

Ionization Equilibria ( ): The Master Variable

Unlike simple acids or bases, these derivatives exist in a multiprotic equilibrium. The piperidine nitrogen (

Ionization States

-

Cationic State (

): Both nitrogens protonated ( -

Intermediate Cation/Zwitterion (

): -

Anionic State (

): Both nitrogens neutral. Carboxyl deprotonated (

Critical Insight: At physiological pH (7.4), the high basicity of the piperidine substituent ensures it remains protonated. Consequently, the molecule rarely exists as a neutral species, which is the primary barrier to passive diffusion.

Visualization: Ionization Pathway

The following diagram illustrates the protonation cascade for a generic 4-(piperidin-1-yl)picolinic acid derivative.

Figure 1: Theoretical ionization cascade. Note that the specific order of deprotonation depends on the specific substitution pattern, but the Piperidine N is invariably the last to deprotonate.

Lipophilicity: vs. [1][2][3][4]

The most common error in profiling these derivatives is relying on

The Solubility-Permeability Trade-off

-

High Solubility: The zwitterionic nature at pH 7.4 creates a high lattice energy crystal but substantial aqueous solubility due to solvation of the charged centers.

-

Low Permeability: The "Lipophilicity Drop."

-

Calculated

(neutral) might be ~2.5 (Drug-like). -

Measured

is often < 0.5. -

Why? The persistent positive charge on the piperidine nitrogen prevents partitioning into the lipid bilayer.

-

Formulation Tip: To improve permeability, consider "masking" the carboxylic acid as an ester (prodrug) to remove the negative charge, temporarily converting the zwitterion into a simple cation, which may have better transport properties via organic cation transporters (OCTs).

Experimental Protocols

Protocol A: Potentiometric Titration ( Determination)

Standard spectrophotometric methods often fail due to the lack of a chromophore change in the aliphatic piperidine. Potentiometry is the gold standard here.

Objective: Determine precise macro-constants for multiprotic centers.

-

Preparation: Dissolve 3–5 mg of the derivative in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

-

Acidification: Lower pH to ~1.8 using 0.1 M HCl. This ensures all basic centers are fully protonated (Starting at State +2).

-

Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette (0.5 µL increments).

-

Data Processing:

-

Plot pH vs. Volume of NaOH.[1]

-

Convert to a Bjerrum Plot (

vs pH), where -

Validation: The curve must show distinct inflection points. If

values are close (

-

Protocol B: Miniaturized Shake-Flask ( )

HPLC-based methods (CHI) are faster but can interact specifically with the column stationary phase for zwitterions. The shake-flask remains the validation standard.

-

Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Equilibration:

-

Add 100 µM compound to the aqueous phase.

-

Add equal volume of octanol.

-

Shake for 4 hours at 25°C; Centrifuge at 3000g for 20 mins to break emulsions (critical for ampholytes).

-

-

Quantification:

-

Remove aliquots from both phases.

-

Analyze via LC-MS/MS. (UV detection is often insufficient for the low concentrations in the octanol phase).

-

-

Calculation:

Chelation & Stability Implications[6]

Picolinic acid derivatives are potent bidentate ligands for transition metals (

-

The "Piperidine Interference": If the piperidine is located at the 6-position (ortho to the pyridine nitrogen), it creates massive steric hindrance, abolishing chelation. If at the 4- or 5-position, it alters the Lewis basicity of the pyridine nitrogen, tuning the stability constant (

) of the metal complex. -

Toxicity Warning: Unintended chelation of physiological Zinc (Zinc fingers) is a known toxicity mechanism for picolinic acid derivatives. Early screening against

is mandatory.

Quantitative Data Summary

| Property | Typical Range | Structural Driver | Biological Implication |

| 9.5 – 11.0 | Aliphatic Amine | High ionization at pH 7.4; Lysosomal trapping. | |

| 2.5 – 5.5 | Aromatic Ring | Modulates zwitterionic window. | |

| 1.8 – 4.5 | Ortho-effect | Determines anionic fraction; Metal binding anchor. | |

| -1.5 to +1.5 | Ionization State | Often low; predicts poor passive BBB permeability. | |

| Solubility (Aq) | > 5 mg/mL | Crystal Lattice | Generally high due to charge solvation. |

Strategic Workflow for Optimization

The following workflow outlines the logical progression from synthesis to lead selection, prioritizing the unique risks of this scaffold.

Figure 2: Optimization workflow. Note the critical step of avoiding TFA salts during purification, as the trifluoroacetate counter-ion can skew solubility and

References

-

Physicochemical Properties of Picolinic Acid Derivatives Baptista, D. S., et al. (2023).[3][4][5] Solubility and Crystallization Studies of Picolinic Acid. MDPI.

-

Lipophilicity Profiles of Ionizable Drugs ACD/Labs Application Note. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

-

Potentiometric Titration Protocols Rele, R. V., et al. (2020). Validated Non-aqueous Potentiometric Titration Method. Asian Journal of Research in Chemistry.

-

Piperidine Chemical Space & Synthesis James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online.

-

Picolinic Acid Biological Data PubChem Database.[6] Picolinic Acid (CID 1018). National Institutes of Health.

Sources

The Bifunctional Picolinate: 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry

[1][2]

Executive Summary

In the architecture of modern drug discovery, 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is unique due to its amphoteric nature (combining a basic piperidine and an acidic picolinate), its defined vector geometry (imposed by the 2,6-disubstituted pyridine core), and its utility as a peptidomimetic template.[2]

This guide analyzes the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of this scaffold, specifically focusing on its role in Serine Protease Inhibitors (Factor XIa/Thrombin) and Integrin Antagonists (RGD mimetics) .[2]

Structural Analysis & Physicochemical Properties[3][4][5][6]

The core value of this scaffold lies in its ability to rigidly orient two distinct pharmacophores—a basic amine and an acidic/H-bond accepting group—at a specific angle, mimicking the side chains of amino acids or dipeptide turns.

Vector Orientation and Conformational Restriction

Unlike flexible alkyl chains, the central pyridine ring locks the exit vectors of the 2- and 6-substituents.[1]

-

Angle

: The angle between the ether oxygen (position 6) and the carbonyl carbon (position 2) is approximately 120° .[2] This geometry is critical for binding pockets that require a "bent" conformation, such as the S1-S2 pockets of proteases.[2] -

Linker Dynamics : The ether linkage (-O-) at C6 adds a degree of rotational freedom compared to a direct C-C bond, allowing the piperidine ring to adopt a chair conformation that can "reach" into deep pockets (e.g., the Asp189 specificity pocket in Factor Xa).[2]

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; mimics Asp/Glu side chains.[1][2] |

| pKa (Base) | ~9.8 - 10.5 (Piperidine) | Protonated at physiological pH; mimics Arg/Lys side chains.[1][2] |

| LogP | ~0.5 - 1.2 (Zwitterion) | High water solubility; excellent starting point for fragment growing.[1][2] |

| H-Bond Donors | 2 (NH, OH) | Critical for active site anchoring.[1][2] |

| H-Bond Acceptors | 4 (N-py, O-ether, C=O, O-acid) | Rich interaction surface for water-bridging networks.[1][2] |

Synthetic Accessibility & Protocols

The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (SNAr) , leveraging the electron-deficient nature of the pyridine ring, particularly when activated by the electron-withdrawing carboxylate at position 2.[2]

Core Synthesis Workflow

The standard route involves the displacement of a leaving group (Fluorine or Chlorine) at the 6-position of a picolinate ester by N-protected 4-hydroxypiperidine.[1]

Figure 1: Synthetic pathway for the generation of the core scaffold via SNAr chemistry.

Detailed Protocol: SNAr Coupling

Objective: Synthesis of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinate.

-

Preparation of Alkoxide: To a flame-dried flask under N2, add N-Boc-4-hydroxypiperidine (1.1 equiv) dissolved in anhydrous DMF. Cool to 0°C.[1]

-

Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv).[2] Stir at 0°C for 30 min until H2 evolution ceases.

-

Addition of Electrophile: Add Methyl 6-fluoropicolinate (1.0 equiv) dropwise.[1][2] The fluorine at C6 is highly activated due to the ortho-nitrogen and meta-carboxylate electron withdrawal.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1][2] Wash organics with water and brine to remove DMF.[1] Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The use of 6-fluoro derivatives is preferred over 6-chloro for milder conditions and higher yields in SNAr reactions due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]

Medicinal Chemistry Applications

Case Study A: Serine Protease Inhibitors (Factor XIa / Thrombin)

This scaffold is a classic "P1-P2" mimetic.[1][2] In the context of trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Factor XIa), the inhibitor must bind to the S1 specificity pocket (which contains Asp189 and requires a basic group) and the active site (S1' or catalytic triad).[2]

-

Mechanism:

-

The Piperidine nitrogen (positively charged) occupies the S1 pocket , forming a salt bridge with Asp189.[2]

-

The Pyridine ring acts as a rigid spacer, placing the carboxylate (or amide derivative) into the S1' subsite or allowing it to H-bond with the oxyanion hole (Gly193/Ser195).[2]

-

The Ether oxygen acts as a hydrogen bond acceptor, often interacting with a structural water molecule within the enzyme active site.[2]

-

Figure 2: Pharmacophore mapping of the scaffold within a trypsin-like serine protease active site.[1][2]

Case Study B: Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) tripeptide sequence is the recognition motif for integrins like

-

Arg Mimic: The Piperidine group mimics the Guanidine of Arginine.

-

Gly Mimic: The Pyridine-Ether assembly mimics the spacing and turn of Glycine.[1]

-

Asp Mimic: The Carboxylic Acid mimics the Aspartate side chain.[2]

-

Application: This scaffold allows for the conversion of a peptide lead into a small molecule peptidomimetic with improved oral bioavailability and metabolic stability.

Future Outlook: PROTACs and DELs

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.[2] This scaffold offers a "semi-rigid" linker option.[1] The pyridine ring provides a defined exit vector, while the piperidine allows for attachment to the E3 ligase ligand (e.g., VHL or Cereblon binders) or the Warhead.[2]

DNA-Encoded Libraries (DEL)

The carboxylic acid handle allows for facile amide coupling to DNA-tagged amines, while the Boc-protected piperidine can be deprotected and functionalized in a subsequent step.[1] This "bifunctionality" makes it an ideal "node" for split-and-pool synthesis in DEL campaigns.[1]

References

-

Design and Synthesis of Factor XIa Inhibitors

-

Synthesis Protocol (SNAr)

- Integrin RGD Mimetics: Title: Small molecule integrin antagonists: structurally derived from the RGD sequence. Source: Current Opinion in Drug Discovery & Development. Context: Validates the "Basic-Linker-Acid" pharmacophore model.

-

HPK1 Inhibitors

(Note: Specific patent literature for "6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid" often appears under broad Markush structures for Factor Xa/XIa inhibitors filed by companies like BMS, Bayer, and Pfizer.)[1][2]

A Technical Guide to the Ionization States and pKa Determination of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of drug development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, the acid dissociation constant (pKa) stands as a critical parameter, governing a molecule's behavior in physiological environments. The pKa dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, protein binding, and metabolic stability—the cornerstones of ADME (Absorption, Distribution, Metabolism, and Excretion). For researchers and scientists, a comprehensive understanding of a compound's pKa values is not merely academic; it is an indispensable tool for predicting its in vivo fate, optimizing its formulation, and ensuring its therapeutic efficacy.

This guide provides an in-depth analysis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid, a molecule with multiple ionizable centers. We will dissect its structure to predict the pKa of each functional group, provide a gold-standard experimental protocol for empirical validation, and illustrate the resulting ionization states across a range of pH values. This document is designed to serve as a practical, authoritative resource for professionals in the pharmaceutical and life sciences industries.

Molecular Structure and Identification of Ionizable Centers

The subject of our analysis is 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid. A cursory examination of its structure reveals three key functional groups capable of gaining or losing a proton, and thus, three distinct pKa values to consider:

-

Carboxylic Acid (pKa₁): This is an acidic group that will lose a proton to form a carboxylate anion.

-

Pyridine Nitrogen (pKa₂): This is a basic nitrogen within an aromatic ring that can accept a proton to form a pyridinium cation.

-

Piperidine Nitrogen (pKa₃): This is a basic aliphatic amine that will readily accept a proton to form a piperidinium cation.

The interplay of these groups and their proximity to one another will result in a complex pH-dependent ionization profile.

Theoretical pKa Estimation: A Fragment-Based Approach

Reference pKa Values

To build our predictive model, we must first establish the baseline pKa values of analogous, well-characterized molecules.

| Compound | Functional Group | Reported pKa | Citation(s) |

| Pyridine | Pyridine Nitrogen | 5.25 | [1][2] |

| Piperidine | Piperidine Nitrogen | 11.1 - 11.2 | [3][4] |

| Pyridine-2-carboxylic acid | Carboxylic Acid | ~1.0 - 2.6 | [5][6] |

| Pyridine-2-carboxylic acid | Pyridine Nitrogen | ~5.3 | [1] |

Analysis of Electronic Effects and pKa Prediction

pKa₁: Carboxylic Acid (Expected: ~2.5 - 3.5)

The carboxylic acid in pyridine-2-carboxylic acid is significantly more acidic (pKa ~1-2.6) than benzoic acid (pKa ~4.2)[5][6][7]. This is due to the electron-withdrawing inductive effect of the sp²-hybridized nitrogen atom in the pyridine ring, which stabilizes the resulting carboxylate anion. In our target molecule, the 6-position is substituted with a piperidin-4-yloxy group. This ether linkage is an electron-donating group, which will slightly destabilize the carboxylate anion, thereby increasing the pKa (making it less acidic) compared to the parent pyridine-2-carboxylic acid. Therefore, a pKa value in the range of 2.5 to 3.5 is a reasonable estimate.

pKa₂: Pyridine Nitrogen (Expected: ~4.5 - 5.0)

The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.25) is influenced by substituents on the ring[1][2]. The carboxylic acid group at the 2-position is electron-withdrawing, which would typically decrease the basicity of the pyridine nitrogen. Conversely, the electron-donating piperidin-4-yloxy group at the 6-position will increase electron density on the ring, thereby increasing basicity. The net effect will be a balance of these opposing electronic influences. Given the proximity of the electron-withdrawing group, it is likely to have a slightly dominant effect, leading to a pKa slightly lower than that of unsubstituted pyridine. An estimated pKa in the range of 4.5 to 5.0 is scientifically sound.

pKa₃: Piperidine Nitrogen (Expected: ~10.5 - 11.0)

Piperidine is a strong aliphatic base with a pKa of its conjugate acid around 11.1[3][4]. The piperidine nitrogen in our molecule is insulated from the aromatic pyridine ring by a flexible four-carbon chain and an ether linkage. However, the electron-withdrawing nature of the attached pyridine-2-carboxylic acid moiety will exert a modest inductive effect through the sigma bonds, pulling electron density away from the piperidine nitrogen. This effect will slightly decrease its basicity. Therefore, the pKa of the piperidinium ion is expected to be slightly lower than that of unsubstituted piperidine, likely in the 10.5 to 11.0 range.

Summary of Predicted pKa Values

| Ionizable Group | Predicted pKa | Rationale |

| Carboxylic Acid | 2.5 - 3.5 | Electron-donating ether group at C6 raises pKa from baseline pyridine-2-carboxylic acid. |

| Pyridine Nitrogen | 4.5 - 5.0 | Competing effects of electron-withdrawing COOH and electron-donating ether group. |

| Piperidine Nitrogen | 10.5 - 11.0 | Slight inductive electron withdrawal by the pyridyl moiety reduces basicity from piperidine baseline. |

Gold-Standard Experimental Protocol: Potentiometric Titration

Theoretical predictions provide a valuable starting point, but for regulatory submission and definitive characterization, empirical determination is required. Potentiometric titration is the gold-standard method for its accuracy and reliability.

Principle

A solution of the compound is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH), and the solution's pH is monitored using a calibrated electrode after each addition of titrant. The pKa values are determined from the inflection points of the resulting titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Step-by-Step Methodology

-

Reagent and Sample Preparation:

-

Prepare a 0.5 M KCl solution for ionic strength adjustment. This minimizes variations in activity coefficients during the titration.

-

Prepare and accurately standardize 0.1 M HCl and 0.1 M KOH solutions. Standardization against a primary standard (e.g., potassium hydrogen phthalate for KOH, sodium carbonate for HCl) is critical for accuracy.

-

Accurately weigh approximately 5-10 mg of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water containing 0.15 M KCl. The use of degassed water is crucial to prevent interference from dissolved CO₂.

-

-

Instrumentation and Calibration:

-

Utilize a high-precision automated titrator equipped with a glass pH electrode.

-

Calibrate the pH electrode immediately before the experiment using at least three certified pH buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.

-

-

Titration Procedure:

-

Acidic Titration: Titrate the sample solution with the standardized 0.1 M HCl to a pH of ~1.5 to ensure all basic sites are fully protonated.

-

Basic Titration: Subsequently, titrate the acidified solution with the standardized 0.1 M KOH, adding small, precise increments of titrant (e.g., 0.01-0.05 mL). Allow the pH reading to stabilize after each addition before recording the value. Continue the titration to a pH of ~12.5 to ensure all acidic protons have been removed.

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added.

-

Calculate the first derivative (dpH/dV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined at the half-equivalence points. For a multiprotic substance, the pKa for a given group is the pH at which half of the titrant volume required to reach the next equivalence point has been added.

-

Alternatively, sophisticated software can analyze the titration data using methods like the Gran plot for higher accuracy in determining equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Ionization States as a Function of pH

The pKa values define the pH ranges in which different ionic species of the molecule predominate. This is fundamentally important for predicting its behavior in different biological compartments, such as the stomach (pH ~1.5-3.5), the small intestine (pH ~6.0-7.4), and the blood (pH ~7.4).

The ionization equilibria can be visualized as follows:

Caption: Stepwise ionization of the molecule.

Using the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), we can determine the dominant species at various physiological pH values:

-

In the Stomach (pH < 2.5): The molecule will be predominantly in its fully protonated, dicationic form (H₃A²⁺). The carboxylic acid, pyridine nitrogen, and piperidine nitrogen will all be protonated. This species is expected to be highly water-soluble.

-

In the Duodenum (pH ~6.0): The pH is above pKa₁ and pKa₂ but below pKa₃. Therefore, the carboxylic acid will be deprotonated (carboxylate), the pyridine will be neutral, and the piperidine will be protonated (piperidinium). The dominant species will be the anionic form (HA⁻).

-

In the Blood (pH 7.4): Similar to the duodenum, the molecule will exist primarily as the HA⁻ species. The net negative charge will influence its interaction with plasma proteins and its distribution into tissues.

-

In High pH environments (pH > 11.5): All three groups will be deprotonated, resulting in the dianionic species (A²⁻).

Conclusion and Implications for Drug Development

A thorough understanding of the pKa values of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is essential for its successful development as a therapeutic agent. Our analysis, based on established chemical principles, predicts three distinct pKa values at approximately 3.0, 4.8, and 10.8. These values dictate that the molecule will transition from a dication to an anion across the physiological pH range of the gastrointestinal tract and blood. This ionization profile is a key determinant of the compound's ADME properties. For instance, its high solubility in the acidic environment of the stomach may facilitate dissolution, while its anionic state at intestinal and blood pH will govern its absorption, distribution, and potential for transporter-mediated interactions. The detailed experimental protocol provided herein offers a clear and robust pathway for the empirical validation of these crucial physicochemical parameters, ensuring a solid foundation for further preclinical and clinical development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

-

ChemBK (2024). 4-Hydroxy Piperidine. Retrieved from [Link]

-

ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Ataman Kimya (n.d.). PIPERIDINE. Retrieved from [Link]

-

Quora (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

-

LookChem (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. Retrieved from [Link]

-

Universität Freiburg (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Retrieved from [Link]

-

Quora (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

-

Pipzine Chemicals (n.d.). Picolinic acid 2-Pyridinecarboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69986, Pyridine-2-carboxylic acid 1-oxide. Retrieved from [Link]

-

LookChem (n.d.). Cas 98-98-6,Picolinic acid. Retrieved from [Link]

-

LibreTexts Chemistry (2024). Heterocyclic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

-

Wikipedia (2024). Pyridine. Retrieved from [Link]

-

YouTube (2018). basicity of pyridine-heterocyclic compounds (chemmasters.online). Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 5. Picolinic Acid (2-Pyridinecarboxylic Acid) Properties, Uses, Safety, Supplier & SDS | CAS 98-98-6 | China Manufacturer [pipzine-chem.com]

- 6. lookchem.com [lookchem.com]

- 7. quora.com [quora.com]

Methodological & Application

Application Note: Strategic Synthesis & Utilization of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid in Peptidomimetics

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is particularly renowned for its utility in designing integrin antagonists (e.g.,

Its structural value lies in its dual functionality:

-

Conformational Restriction: The pyridine ring acts as a rigid planar core, while the ether linkage to the piperidine introduces a defined vector that mimics the

and -

Pharmacokinetic Enhancement: Replacing the peptide backbone with this heteroaromatic ether significantly improves metabolic stability against proteases and enhances oral bioavailability.

This guide provides a validated protocol for synthesizing this building block and integrating it into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Retrosynthesis & Strategy

The most robust route to this scaffold utilizes a Nucleophilic Aromatic Substitution (

Mechanistic Pathway (Graphviz)

Figure 1: Retrosynthetic analysis utilizing convergent

Protocol A: Solution-Phase Synthesis of the Building Block

Objective: Preparation of Fmoc- or Boc-protected scaffold suitable for SPPS. Scale: 10 mmol basis.

Materials

-

Electrophile: Methyl 6-chloropicolinate (CAS: 26346-85-2)

-

Nucleophile: 1-N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

-

Base: Sodium Hydride (60% dispersion in mineral oil)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Alkoxide Formation:

-

In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (2.21 g, 11 mmol) in anhydrous DMF (20 mL).

-

Cool to 0°C in an ice bath.

-

Add Sodium Hydride (0.48 g, 12 mmol) portion-wise over 15 minutes.

-

Critical Checkpoint: Allow to stir at 0°C for 30 minutes until gas evolution ceases. The solution should turn slightly turbid/viscous, indicating alkoxide formation.

-

-

S_NAr Coupling:

-

Add Methyl 6-chloropicolinate (1.71 g, 10 mmol) dissolved in DMF (5 mL) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 4–6 hours.

-

TLC Monitoring: Use Hexane:EtOAc (1:1). The starting chloropyridine (high R_f) should disappear, replaced by the ether product (lower R_f).

-

-

Work-up & Purification:

-

Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (

mL). Wash combined organics with water ( -

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Yield Target: >85% as a white/pale yellow solid.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the intermediate ester in THF/MeOH/Water (3:1:1).

-

Add LiOH (2.0 equiv). Stir at RT for 2 hours.

-

Acidify to pH 3-4 with 1M HCl. Extract with EtOAc.

-

Result: 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinic acid. This is your "Building Block A".

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Context: This scaffold is typically introduced as a C-terminal cap or an internal constraint. The pyridine nitrogen is electron-deficient and generally does not interfere with coupling, but steric bulk is a factor.

Workflow Diagram (Graphviz)

Figure 2: SPPS Workflow for integrating the pyridine scaffold.

Detailed Procedure

1. Resin Loading (The Critical Step)

Because the scaffold has a carboxylic acid, it is best loaded onto 2-Chlorotrityl Chloride (2-CTC) Resin . This resin prevents racemization (though not an issue for the pyridine ring) and allows for mild cleavage if needed.

-

Resin: 2-CTC Resin (1.0–1.6 mmol/g loading).

-

Reagents: Building Block A (1.2 equiv relative to resin), DIPEA (4 equiv).

-

Solvent: Anhydrous DCM (Dichloromethane).

Steps:

-

Swell resin in DCM for 30 mins.

-

Dissolve Building Block A and DIPEA in DCM (min volume). Add to resin.[1][2][3]

-

Shake for 2 hours at RT.

-

Capping: Add MeOH (1 mL per gram resin) and shake for 15 mins to cap unreacted chloride sites.

-

Wash: DCM (

), DMF (

2. Chain Elongation

Once loaded, the scaffold presents the N-Boc protected piperidine.

-

Deprotection: Treat with 25% TFA in DCM (2 x 15 min) to remove the Boc group. Note: If using Fmoc-SPPS for the rest of the peptide, you must start with N-Fmoc-4-hydroxypiperidine in Protocol A, or switch strategies here.

-

Coupling Next AA: The secondary amine of the piperidine is moderately hindered. Use strong activation:

-

Activator: HATU (0.95 equiv) / HOAt (0.95 equiv).

-

Base: Collidine or DIPEA (2.0 equiv).

-

Time: Double coupling (2 x 1 hour) is recommended.

-

Quantitative Data & Troubleshooting

Physicochemical Profile (Predicted)

| Property | Value | Implication for Synthesis |

| LogP | ~1.8 (Protected) | Soluble in DMF, DCM, EtOAc. |

| pKa (Pyridine N) | ~2.5 | Electron-poor; unlikely to protonate during standard coupling. |

| pKa (Piperidine NH) | ~10-11 | Highly basic after deprotection; requires efficient washing. |

| Stability | High | Resistant to standard TFA cleavage conditions. |

Troubleshooting Guide

-

Issue: Low yield in

coupling.-

Fix: Ensure the 4-hydroxypiperidine is fully deprotonated before adding the chloropyridine. Moisture is the enemy here; use fresh anhydrous DMF.

-

-

Issue: Incomplete coupling to the piperidine amine on resin.

-

Fix: The secondary amine is sterically encumbered by the ether linkage. Switch from HBTU to HATU or PyBOP . Increase temperature to 40°C if using a microwave synthesizer.

-

Application: Integrin Antagonist Design

This scaffold is a classic mimic for the Arg-Gly-Asp (RGD) sequence found in fibrinogen.

-

The Pyridine-Acid: Mimics the Aspartate (D) side chain or C-terminus.

-

The Piperidine-Ether: Mimics the turn and spacer.

-

The N-Substituent: Usually derivatized with a guanidine or benzamidine mimic to represent Arginine (R).

Example Construct:

[Guanidine-Mimic] - [Linker] - [Piperidine-Pyridine-COOH]

This creates a potent

References

-

Original Scaffold Synthesis

- Duggan, M. E., et al. (2000). "Nonpeptide antagonists. 1. Transformation of a potent, integrin-selective antagonist into a potent antagonist." Journal of Medicinal Chemistry.

-

SPPS of Heterocycles

-

Integrin Antagonist Application

- Hutchinson, J. H., et al. (2003). "Thiapyridine-based antagonists." Bioorganic & Medicinal Chemistry Letters.

-

General Pyridine Chemistry

-

Organic Syntheses, Coll.[5] Vol. 3, p.740 (1955). "Synthesis of Picolinic Acid Derivatives."

-

Sources

Scalable synthesis routes for 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid intermediates

An In-depth Guide to the Scalable Synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid Intermediates

Abstract

This document provides a comprehensive guide to the scalable synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid, a key building block in modern medicinal chemistry. We present a robust, multi-step synthetic strategy, breaking down the process into the preparation of key intermediates, the core coupling reaction, and final deprotection/saponification steps. Each section emphasizes the underlying chemical principles, scalability considerations, and detailed, field-tested protocols. The methodologies described are designed for reproducibility and are supported by authoritative references to ensure scientific integrity, making this guide an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction and Strategic Overview

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a prevalent scaffold in the development of pharmacologically active agents, notably as a crucial intermediate for certain kinase inhibitors and other targeted therapeutics. The demand for efficient, cost-effective, and scalable production methods is therefore paramount. This guide details a convergent synthetic approach, which is often superior for large-scale manufacturing as it maximizes efficiency and allows for the separate optimization of intermediate syntheses before the crucial coupling step.

Our strategy hinges on a retrosynthetic analysis that disconnects the target molecule at the ether linkage, yielding two primary building blocks: a piperidine-based alcohol and a pyridine-based electrophile.

Retrosynthetic Pathway

The chosen pathway involves three main stages:

-

Synthesis of Key Intermediates: Preparation of N-Boc-4-hydroxypiperidine and a suitable methyl 6-halopyridine-2-carboxylate.

-

Core Coupling Reaction: A Nucleophilic Aromatic Substitution (SNAr) to form the critical C-O ether bond.

-

Final Product Formation: Sequential deprotection of the piperidine nitrogen and saponification of the methyl ester to yield the target carboxylic acid.

Caption: Overall synthetic strategy for the target molecule.

Synthesis of Key Intermediates

A robust synthesis relies on the high-purity, scalable production of its constituent parts. Here, we detail the preparation of the two primary intermediates.

Intermediate I: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice for scalable synthesis.[1] The Boc group is stable under a wide range of reaction conditions (e.g., nucleophilic attack, basic hydrolysis) yet can be removed efficiently under acidic conditions, minimizing side reactions.[2]

The most common and scalable route begins with the reduction of commercially available N-Boc-4-piperidone. However, for cost-effectiveness, a two-step process starting from 4-piperidone hydrochloride is often preferred in industrial settings. For the purpose of this guide, we will focus on a highly efficient, one-pot reduction and protection sequence starting from 4-oxopiperidine. A simpler, high-yielding method involves the direct reduction of tert-butyl 4-oxopiperidine-1-carboxylate.[3]

Protocol 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol).

-

Dissolution: Dissolve the starting material in a mixture of Tetrahydrofuran (THF, 150 mL) and Methanol (MeOH, 30 mL).

-

Cooling: Cool the solution to -10 °C using an ice-salt bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 5.7 g, 0.15 mol) in portions, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: Stir the mixture at -10 °C for 30 minutes after the final addition of NaBH₄.

-

Quenching: Carefully pour the reaction mixture into ice-water (300 mL) to quench the excess reducing agent.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [3] |

| Purity (by NMR) | >98% | - |

| Reagents | tert-butyl 4-oxopiperidine-1-carboxylate, NaBH₄ | [3] |

| Solvents | THF, MeOH | [3] |

Intermediate II: Methyl 6-chloropicolinate

The pyridine core requires activation for the subsequent SNAr reaction. A halogen at the 6-position serves this purpose effectively, as the electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C6 positions.[4][5] Esterification of the carboxylic acid at the 2-position prevents its interference with the basic conditions of the coupling reaction and improves solubility.[6]

Protocol 2: Synthesis of Methyl 6-chloropicolinate

-

Setup: Suspend 6-chloropicolinic acid (15.7 g, 100 mmol) in methanol (200 mL) in a round-bottom flask.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Acid Addition: Add thionyl chloride (SOCl₂, 11 mL, 150 mmol) dropwise over 30 minutes. Caution: This is an exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used without further purification.

| Parameter | Value | Reference |

| Typical Yield | >95% | General Esterification |

| Purity (by GC-MS) | >98% | - |

| Reagents | 6-chloropicolinic acid, SOCl₂ | - |

| Solvents | Methanol | - |

The Core Coupling Reaction: SNAr Ether Synthesis

The cornerstone of this synthesis is the formation of the ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a class of substitution reactions where a nucleophile displaces a good leaving group on an aromatic ring.[7] The reaction is highly effective on electron-deficient aromatic systems like pyridine, especially when the leaving group is positioned ortho or para to the ring nitrogen.[4]

This step follows the general principles of the Williamson ether synthesis, where an alkoxide reacts with an electrophile.[8][9] Here, the alkoxide of N-Boc-4-hydroxypiperidine is generated in situ using a strong, non-nucleophilic base.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Executive Summary & Core Strategy

You are likely encountering low yields (<30%) or difficulty isolating the zwitterionic product. The synthesis of 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid presents two distinct challenges:

-

The SNAr Bottleneck: The electron-deficient pyridine ring is deactivated by the carboxylate if the free acid is used, and the leaving group choice is critical.

-

The Zwitterion Trap: The final product is highly polar and water-soluble, making standard extraction impossible.

The Optimized Protocol (The "Golden Route"): To maximize yield, you must avoid reacting the free acid . Instead, utilize the 6-Fluoropyridine-2-carboxylic acid methyl ester coupled with N-Boc-4-hydroxypiperidine , followed by a controlled stepwise deprotection.

Phase 1: The Coupling Reaction (SNAr)

The Problem: Low Conversion

Many protocols use 6-chloropyridine-2-carboxylic acid. This is suboptimal because:

-

Carboxylate Deactivation: The base deprotonates the acid (COO⁻), pushing electron density into the ring and deactivating it toward nucleophilic attack.

-

Leaving Group Lethargy: In SNAr on pyridines, fluoride is significantly faster than chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Optimized Protocol

| Parameter | Standard (Low Yield) | Optimized (High Yield) | Reasoning |

| Substrate | 6-Chloro-pyridine-2-COOH | 6-Fluoro-pyridine-2-COOMe | Fluorine accelerates SNAr; Ester prevents ring deactivation. |

| Nucleophile | 4-Hydroxypiperidine | N-Boc-4-Hydroxypiperidine | Prevents competing N-alkylation; improves solubility. |

| Base | K₂CO₃ or KOH | NaH (60% dispersion) | Irreversible deprotonation of alcohol ensures rapid kinetics. |

| Solvent | DMSO (wet) | Anhydrous DMF or THF | Polar aprotic solvent is required to solvate the cation and leave the alkoxide "naked" and reactive. |

Step-by-Step Workflow

-

Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous DMF at 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

-

Addition: Add 6-Fluoro-pyridine-2-carboxylic acid methyl ester (1.0 equiv) dissolved in DMF dropwise at 0°C.

-

Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C (Do not exceed 80°C to avoid Boc degradation).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The product is the Ester-Boc intermediate , which is lipophilic and easily purified by flash chromatography (Hex/EtOAc).

Phase 2: Hydrolysis & Deprotection

The Problem: Product Loss in Water

The final molecule is a zwitterion (Pyridine-COOH + Piperidine-NH). It is insoluble in organic solvents but highly soluble in water at extreme pHs.

Optimized Protocol (Stepwise)

Step A: Ester Hydrolysis (LiOH)

-

Dissolve the intermediate in THF/MeOH/H₂O (3:1:1).

-

Add LiOH (2.5 equiv). Stir at RT.

-

Crucial: Do not acidify yet. Evaporate organics.[1] You now have the Lithium salt of the Boc-protected acid.

Step B: Global Deprotection & Isolation (The pI Crash)

-

Treat the residue with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

-

Remove volatiles under reduced pressure. You now have the salt form (e.g., HCl salt).

-

Isolation Strategy: Dissolve in minimal water. Carefully adjust pH to the Isoelectric Point (pI ~ 7.0) using 1N NaOH or Ammonia.

-

Result: The zwitterion has net neutral charge and minimum solubility at pH 7. It will precipitate as a white solid. Filter and wash with cold water/acetone.

Troubleshooting & FAQs

Q: Why did my reaction turn black and yield tar? A: You likely used too much heat or a strong base (NaH) on the free acid without protection. The base can degrade the pyridine ring or cause decarboxylation at high temperatures. Switch to the methyl ester.

Q: I used the Chloro- derivative and yield is <10%. Why? A: The C-Cl bond is strong, and without the electronegative pull of Fluorine, the activation energy for the nucleophilic attack is too high. If you must use the Chloro- derivative, switch the solvent to NMP and heat to 100°C, but expect lower yields.

Q: The product won't precipitate at pH 7. It stays in water. A: This happens if the concentration is too low.

-

Lyophilize (freeze-dry) the aqueous solution to get the crude solid.

-

Triturate the solid with MeOH or EtOH (the inorganic salts will stay behind/dissolve differently than the zwitterion).

-

Alternatively, use a Diaion HP-20 resin column. Load in water, wash with water (removes salts), elute with MeOH (releases product).

Q: Can I do this in one pot? A: Yes, but it is riskier. You can treat the Ester-Boc intermediate with 6M HCl under reflux. This hydrolyzes the ester and removes Boc simultaneously. However, isolation from the highly acidic, concentrated salt solution is difficult. The stepwise route (LiOH then Acid) offers better control.

Process Visualization

The following diagram illustrates the decision logic and workflow for the optimized synthesis.

Caption: Optimized workflow prioritizing the Fluoro-Ester route to maximize SNAr efficiency and simplify purification.

References

- Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Mechanism: For 2-halopyridines, the rate of SNAr is typically F >> Cl ≈ Br > I due to the stabilization of the intermediate Meisenheimer complex by the electronegative fluorine. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Zwitterion Isolation & Isoelectric Point

- Principle: Amino acids (including piperidine-pyridine-carboxylates) have minimum solubility at their isoelectric point (pI). For this molecule, pI ≈ (pKa_acid + pKa_amine)/2 ≈ (3.5 + 10.5)/2 ≈ 7.0.

-

Source: Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link

-

Comparative Reactivity of Fluoro vs.

- Data: Studies on USP7 inhibitors demonstrate that 2-fluoropyridines react significantly faster (t1/2 ~18-62h) than 2-chloropyridines (t1/2 >100h) in SNAr displacements.

-

Source: Kany, A. M., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines. PMC. Link

-

General Synthesis of Pyridine Ethers

- Patent Context: Similar ether linkages are described in kinase inhibitor patents using the ester/Boc str

-

Source: Google Patents. Preparation method of piperidine carboxylic acid derivatives. Link

Sources

Minimizing side reactions during amide coupling of picolinic acid derivatives

Topic: Minimizing Side Reactions in Picolinic Acid Amide Coupling Ticket ID: PIC-CPL-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Picolinic Paradox"

Welcome to the technical support hub for pyridine-2-carboxylic acid (picolinic acid) derivatives. Users frequently encounter low yields and loss of stereochemical integrity when working with these substrates.

The Core Problem: Picolinic acid derivatives suffer from a "neighboring group effect." The pyridine nitrogen (N1) is positioned perfectly to attack the activated carbonyl carbon (C2), forming cyclic intermediates that lead to two primary failure modes:

-

Rapid Epimerization: Via an oxazolone-like mechanism.

-

Decarboxylation: Via the Hammick intermediate pathway.[1][2]

This guide provides the mechanistic understanding and protocols required to suppress these pathways.

Diagnostic Hub: Troubleshooting & FAQs

Issue A: "My product is racemic (0% ee), even though I used mild conditions."

Diagnosis: Anchimeric Assistance (Self-Catalyzed Racemization)

Unlike standard benzoic acids, the pyridine nitrogen lone pair stabilizes the enol form of the activated ester or directly attacks the carbonyl to form a cationic oxazolone species. This intermediate allows the

-

The Fix:

-

Switch Reagent: Stop using EDC/HOBt or HATU immediately. Switch to T3P (Propylphosphonic anhydride) .[3] T3P forms a cyclic mixed anhydride that is sterically bulky and less prone to intramolecular N-attack.

-

Solvent/Base: Use Pyridine or 2,4,6-Collidine as the base/solvent. Avoid DIPEA/TEA if possible, as strong hindered bases can promote

-deprotonation of the activated species.

-

Issue B: "I see a +34 Da mass shift and a chlorinated byproduct."

Diagnosis: Ring Chlorination (The Thionyl Chloride Trap)

If you attempted to make the acid chloride using thionyl chloride (

-

The Fix:

-

Avoid Acid Chlorides: Picolinoyl chlorides are unstable.

-

Alternative: If you must use an acid chloride approach, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is milder than

, or strictly control temperature to

-

Issue C: "My reaction is bubbling, and I recovered pyridine, not picolinamide."

Diagnosis: Thermal Decarboxylation (Hammick Reaction)

Picolinic acid derivatives are prone to spontaneous decarboxylation, particularly when zwitterionic or when heated. This forms a reactive ylide/carbene (Hammick Intermediate) that protonates to form the pyridine ring, releasing

-

The Fix:

-

Temperature Control: Never heat the activation step above

. Keep the coupling reaction below room temperature ( -

Avoid Zwitterions: Decarboxylation is fastest at the isoelectric point. Ensure the species is either fully protonated (acid salt) or fully anionic during handling, though coupling requires the free base form of the amine.

-

Mechanistic Visualization

Understanding the enemy is the first step to defeating it. Below are the pathways for the two primary side reactions.

Diagram 1: The Racemization & Decarboxylation Pathways

Caption: Figure 1. Competing pathways: The pyridine nitrogen facilitates the formation of the oxazolone intermediate (top red path), leading to racemization. Thermal stress leads to decarboxylation (bottom path).

Comparative Data: Coupling Reagents

The choice of coupling reagent is the single most critical variable.

| Reagent | Mechanism | Epimerization Risk | Yield | Notes |

| T3P | Propylphosphonic anhydride | Very Low | High | Gold Standard. Fast reaction, low basicity requirement. |

| HATU | Uronium (OAt) | High | High | The "A" (7-azabenzotriazole) adds more neighboring group effects. Avoid for chiral picolinics. |

| EDC/HOBt | Carbodiimide | Medium | Moderate | Prone to N-acylurea formation due to slow kinetics of picolinic acid. |

| SOCl₂ | Acid Chloride | N/A (Achiral) | Low/Med | High Risk. Causes ring chlorination (4-Cl-Pic) and decarboxylation. |

Recommended Protocol: The T3P Method

This protocol is designed to minimize the residence time of the activated ester, thereby reducing the window for racemization.

Reagents:

-

Picolinic acid derivative (1.0 equiv)[1]

-

Amine coupling partner (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Pyridine (3.0 - 4.0 equiv) or

(use Pyridine for highest chiral retention) -

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Workflow:

-

Preparation: Dissolve the Picolinic acid derivative and the Amine in EtOAc (or DMF) at room temperature.

-

Note: Unlike HATU protocols, we do not pre-activate the acid. Pre-activation increases the time the active ester sits vulnerable to intramolecular N-attack.

-

-

Base Addition: Add Pyridine (or base) to the mixture. Cool to

if the substrate is extremely sensitive, though T3P often works well at RT. -

Coupling: Add T3P solution dropwise.

-

Why? T3P is not reactive toward amines until the acid is present, but adding it last ensures the acid is activated in the presence of the nucleophile (the amine), favoring intermolecular coupling over intramolecular racemization.

-

-

Monitoring: Monitor via LCMS. The reaction is typically complete within 30–60 minutes.

-

Troubleshooting: If slow, add 0.5 equiv more T3P. Do not heat.

-

-

Workup: Wash with water, then 0.5M HCl (to remove pyridine), then

.-

Safety: T3P byproducts are water-soluble, making purification simple.[3]

-

Diagram 2: Decision Matrix for Protocol Selection

Caption: Figure 2. Decision matrix for selecting the optimal coupling strategy based on substrate chirality and stability.

References

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. [Link]

-

Dyson, P., & Hammick, D. L. (1937).[4] The mechanism of the decarboxylation of picolinic and quinaldic acids. Journal of the Chemical Society, 1724.[1] [Link]

-

Spiegel, D. A., et al. (2006). An oligomer-based approach to skeletal diversity in small-molecule synthesis. Journal of the American Chemical Society, 128(46), 14766-14767. (Discusses oxazolone formation).[5] [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Technical Support Center: 6-Substituted Pyridine-2-Carboxylic Acid Transformations

The following Technical Support Guide addresses the specific challenges of reacting 6-substituted pyridine-2-carboxylic acids (6-substituted picolinic acids).

Topic: Resolving Steric & Electronic Hindrance in Picolinic Acid Derivatives Case ID: PIC-6-SUB-001 Status: Active Guide

Diagnostic Overview: The "Ortho" Trap

User Query: "My standard EDC/HOBt coupling failed. I tried heating it with thionyl chloride, but my starting material disappeared/decomposed. Is the 6-position blocking the 2-position?"

Root Cause Analysis: The 6-substituent creates a unique dual-challenge:

-

Steric/Electronic Twist: While the 6-position is distal to the 2-carboxylic acid, bulky substituents (e.g., -Me, -tBu, -Ph) force the ring into non-planar conformations or electronically deactivate the system, interfering with standard tetrahedral intermediates.

-

The Hammick Risk (Critical): Picolinic acids are thermally unstable. Heating them—especially in an attempt to overcome steric hindrance—often triggers decarboxylation via the Hammick reaction mechanism, forming a reactive ylide/carbene rather than the desired acid chloride.

Decision Matrix (Troubleshooting Workflow)

Use this logic flow to select the correct protocol for your specific substrate.

Figure 1: Strategic selection of reagents based on substrate hindrance and sensitivity.

Experimental Protocols

Protocol A: T3P Coupling (The "Clean" Method)

Best For: Moderately hindered substrates; preventing racemization; ease of workup. Mechanism: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. Unlike EDC, it does not generate insoluble ureas and works well in organic solvents (EtOAc/DMF).

| Parameter | Specification |

| Reagent | T3P (50% w/w in EtOAc or DMF) |

| Stoichiometry | 1.0 equiv Acid : 1.5 equiv T3P : 3.0 equiv Base |

| Base | DIPEA or N-Methylmorpholine (NMM) is mandatory |

| Temperature | 0 °C to Room Temp (Do not heat initially) |

Step-by-Step:

-

Dissolve 6-substituted picolinic acid (1.0 equiv) and Amine (1.1 equiv) in dry EtOAc (or DMF for solubility).

-

Add DIPEA (3.0 equiv) at 0 °C. Note: The solution must be basic for T3P to activate.

-

Add T3P solution (1.5 equiv) dropwise.

-

Stir at RT for 2–12 hours.

-

Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble.

Protocol B: Ghosez’s Reagent (The "Sledgehammer")

Best For: Extremely sterically hindered amines/acids; cases where Thionyl Chloride causes decomposition. Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions at room temperature, avoiding the thermal decarboxylation risk associated with refluxing SOCl2.

Figure 2: Activation pathway using Ghosez's Reagent to bypass thermal activation.

Step-by-Step:

-

Dissolve the carboxylic acid (1.0 equiv) in dry DCM under Argon/N2.

-

Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

-

Stir at RT for 1–3 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.

-

Crucial: Do not isolate. Add the amine (1.2–2.0 equiv) and Et3N (2.0 equiv) directly to this solution.

-

Stir until completion.

Protocol C: Cesium Carbonate Alkylation (Esterification)

Best For: Making esters of hindered acids without touching the carbonyl carbon. Concept: Instead of forcing an alcohol to attack a hindered carbonyl (Fischer), we turn the acid into a nucleophile (carboxylate) and attack an unhindered alkyl halide.

Step-by-Step:

-

Dissolve acid (1.0 equiv) in DMF or DMF/THF.

-

Add Cs2CO3 (1.5 equiv). Stir 30 min to form the salt.

-

Add Alkyl Iodide/Bromide (e.g., MeI, BnBr) (1.2–1.5 equiv).

-

Stir at RT. (Reaction is usually fast, <4 hours).

-

Note: This avoids the tetrahedral intermediate entirely, rendering steric hindrance at the 6-position irrelevant.

Expert Insights & FAQ

Q1: Why did my reaction turn black and foam when I used Thionyl Chloride?

A: You likely triggered the Hammick Reaction . Picolinic acids are prone to thermal decarboxylation.[1][2] Electron-withdrawing groups or steric strain (like 6-substitution) can lower the activation energy for this process.

-

The Fix: Avoid reflux temperatures. Use Oxalyl Chloride/DMF (catalytic) at 0 °C -> RT, or switch to Ghosez’s Reagent (Protocol B) which works at neutral pH and ambient temperature.

Q2: I need to make the Methyl Ester, but Fischer esterification (MeOH/H2SO4) yields <10%.

A: The 6-substituent blocks the approach of the methanol nucleophile, and the equilibrium is unfavorable.

-

The Fix: Use TMS-Diazomethane (in MeOH/Toluene) or MeI/Cs2CO3 (Protocol C). These are alkylation reactions, not acyl substitutions, so the steric bulk of the pyridine ring has minimal effect.

Q3: Does the 6-substituent affect metal-catalyzed couplings?

A: Yes. If you are attempting a reaction that requires the pyridine nitrogen to coordinate to a metal (e.g., C-H activation or certain Pd-catalyzed amidations), the 6-substituent creates a "pincer" blockage.

-

The Fix: Use ligand-free systems or ligands that do not require N-coordination. For amide coupling, rely on "activated ester" pathways (T3P/HATU) rather than metal-catalyzed amidation.

References

-

Ghosez's Reagent Utility: Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Link

-

T3P for Hindered Systems: Chemical Communications, "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling... of sterically hindered peptides." Link

-

Decarboxylation Mechanisms (Hammick): Canadian Journal of Chemistry, "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids." Link

-

Esterification Strategies: Organic Chemistry Portal, "Steglich Esterification and Variants." Link

-

General Amide Coupling Review: Chemical Reviews, "Recent Advances in Amide Bond Formation." Link

Sources

Technical Support Center: Overcoming Cyclization Issues with Piperidine-Pyridine Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the often-challenging intramolecular cyclization of piperidine-pyridine carboxylic acids. These scaffolds are of significant interest in medicinal chemistry, but their successful synthesis into macrocycles requires a nuanced understanding of reaction dynamics. This document moves beyond simple protocols to explain the underlying principles governing success and failure in these critical reactions.

Fundamental Principle: The Battle of Rates (Intramolecular vs. Intermolecular)

At the heart of every macrocyclization challenge is a competition between two pathways: the desired intramolecular reaction (cyclization) and the undesired intermolecular reaction (dimerization or polymerization). The outcome is dictated by kinetics and reactant concentration.

The intramolecular reaction is a first-order process, meaning its rate depends on the concentration of only one species: the linear precursor. In contrast, the intermolecular reaction is a second-order process; its rate depends on the concentration of two molecules colliding. This fundamental difference is the key to controlling the reaction's outcome.

The High-Dilution Principle

To favor the desired intramolecular cyclization, the concentration of the linear precursor must be kept extremely low (typically 10⁻³ to 10⁻⁵ M).[1] This is the essence of the Ruggli-Ziegler high-dilution principle .[1] By minimizing the concentration, we statistically reduce the probability of two precursor molecules encountering each other, thereby suppressing the second-order intermolecular pathway and allowing the first-order intramolecular reaction to dominate.[1][2]

Practically, achieving high dilution can be done in two ways:

-

Large Solvent Volumes: Dissolving the precursor in a very large volume of solvent. This is often impractical for scale-up and can be wasteful.[3]

-

Pseudo-High Dilution (Slow Addition): Slowly adding a concentrated solution of the precursor to a large volume of solvent, often using a syringe pump.[2][4] This maintains a constantly low instantaneous concentration of the reactant in the flask, as it is consumed almost as quickly as it is added.

Caption: High concentration favors intermolecular side reactions, while high dilution favors the desired intramolecular cyclization.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during the cyclization of piperidine-pyridine carboxylic acids.

Question 1: My reaction yield is extremely low, and I primarily observe the formation of dimers or higher-order oligomers. How can I fix this?

This is the classic symptom of the intermolecular pathway dominating the reaction.

Immediate Action Plan:

-

Verify and Implement High Dilution: Your primary strategy is to rigorously apply the high-dilution principle.[1][2]

-

Concentration Check: Ensure your reaction concentration is in the 1-5 mM range.

-

Adopt Pseudo-High Dilution: If you are not already, use a syringe pump to add your linear precursor over a long period (e.g., 4-12 hours) into the reaction vessel containing the coupling reagents and solvent.[4] This is often more effective and solvent-sparing than using massive solvent volumes from the start.

-

-

Increase Temperature (with caution): In some cases, the activation energy for the intramolecular cyclization is higher than that for dimerization. Gently heating the reaction (e.g., to 40-60 °C) can sometimes favor the desired cyclization. However, be aware that this can increase the risk of epimerization if you have a chiral center (see Question 2).

-

Choice of Solvent: The solvent can influence the conformation of the linear precursor. A solvent that promotes a "folded" or "pre-organized" conformation can bring the reactive ends (the amine and the activated carboxylic acid) closer together, increasing the effective molarity for the intramolecular reaction. Experiment with different solvents. While DMF and DCM are common, less polar solvents like toluene or more rigid solvents can sometimes be beneficial.

Question 2: My starting material has a chiral center alpha to the carboxylic acid, and I'm observing significant epimerization (racemization) in my product. What's causing this and how can I prevent it?

Epimerization is a frequent and serious side reaction during amide bond formation. It occurs when the alpha-proton of the activated carboxylic acid is abstracted by a base, forming a planar enolate intermediate, which can then be re-protonated from either face.

Root Causes & Solutions:

-

Overly Strong Base/Excess Base: The base used (often DIEA or NMM) to neutralize salts and facilitate the reaction can deprotonate the alpha-carbon.

-

Solution: Use the minimum amount of base required, typically 2-3 equivalents. Ensure it is added slowly. Avoid stronger, non-hindered bases.

-

-

Prolonged Activation Time: The longer the carboxylic acid exists in its highly activated state (e.g., as an O-acylisourea intermediate), the more time there is for epimerization to occur.

-

Choice of Coupling Reagent and Additives: Some reagents are more prone to causing epimerization than others.

-

Solution:

-

Use Additives: Carbodiimide reagents like EDC and DIC should almost always be used with additives like 1-hydroxybenzotriazole (HOBt) or, even better, 7-aza-1-hydroxybenzotriazole (HOAt). These additives form active esters that are less prone to epimerization than the initial carbodiimide-activated species.[6][7]

-

Switch to Uronium/Phosphonium Reagents: Reagents like HATU , HBTU, and PyBOP are often superior for minimizing epimerization.[7][8] HATU is particularly effective as it is derived from HOAt and reacts quickly with less epimerization.[7]

-

-

Caption: A logical workflow for diagnosing and solving common cyclization problems.

Question 3: The reaction stalls and I recover a lot of unreacted starting material. What should I try?

This issue points to a problem with the activation of the carboxylic acid or the nucleophilicity of the piperidine nitrogen. The rigid structure of the pyridine ring can create a sterically hindered environment, making the reaction difficult.

Troubleshooting Steps: